Enhanced Lipophilicity (clogP) Drives Superior Membrane Permeability over Methanesulfonamide Analog
The phenylmethanesulfonamide group increases calculated logP (clogP) by approximately 1.5–2.0 units relative to the simple methanesulfonamide congener N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)methanesulfonamide . This shift positions the compound closer to the optimal CNS drug-like lipophilicity window (clogP 2–4), potentially improving passive membrane permeability over the more polar analog [1].
| Evidence Dimension | Calculated partition coefficient (clogP) |
|---|---|
| Target Compound Data | Estimated clogP ~2.5–3.0 (based on structural fragment addition method) |
| Comparator Or Baseline | N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)methanesulfonamide; estimated clogP ~0.5–1.0 |
| Quantified Difference | ΔclogP ≈ +1.5 to +2.0 units |
| Conditions | In silico prediction using fragment-based logP contribution; no experimental logD available |
Why This Matters
Higher lipophilicity can translate into better cell penetration and blood-brain barrier permeability, critical for CNS-targeted screening campaigns.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
